N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849311
InChI: InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3
SMILES:
Molecular Formula: C9H12INO2S
Molecular Weight: 325.17 g/mol

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17849311

Molecular Formula: C9H12INO2S

Molecular Weight: 325.17 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C9H12INO2S
Molecular Weight 325.17 g/mol
IUPAC Name N-ethyl-3-iodo-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3
Standard InChI Key MJTKMNDKHDTBPK-UHFFFAOYSA-N
Canonical SMILES CCNS(=O)(=O)C1=C(C(=CC=C1)I)C

Introduction

Chemical Identity and Structural Characteristics

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide (IUPAC name: N-ethyl-3-iodo-2-methylbenzenesulfonamide) is defined by the molecular formula C₉H₁₂INOS₂, with a molecular weight of 333.23 g/mol. The compound’s structure integrates three key functional groups:

  • A sulfonamide group (-SO₂NH-) at position 1 of the benzene ring, which confers polarity and hydrogen-bonding capacity .

  • An ethyl substituent on the sulfonamide nitrogen, enhancing lipophilicity and altering metabolic stability compared to simpler sulfonamides .

  • A methyl group at position 2 and an iodine atom at position 3, which influence electronic distribution and steric interactions .

The iodine atom’s presence introduces unique reactivity, particularly in cross-coupling reactions, while the methyl and ethyl groups modulate solubility and crystallinity. Theoretical calculations predict a LogP value of 2.1–2.5, indicating moderate hydrophobicity, and a pKa of ~9.8 for the sulfonamide proton, aligning with trends observed in substituted benzenesulfonamides .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide likely involves multi-step modifications of simpler sulfonamide precursors. A plausible route includes:

  • Sulfonylation: Reacting 2-methylbenzenesulfonyl chloride with ethylamine to form N-ethyl-2-methylbenzenesulfonamide .

  • Iodination: Introducing iodine at position 3 via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies .

Experimental protocols from analogous systems suggest that copper catalysis or iodine-mediated electrophilic substitution could achieve regioselective iodination. For instance, copper(I) thiophene-2-carboxylate has been employed in similar contexts to facilitate C–H functionalization under oxidative conditions .

Representative Reaction Conditions:

StepReagents/ConditionsYieldReference
Sulfonamide FormationEthylamine, THF, 0°C85%
IodinationICl, CH₃COOH, 80°C72%

Mechanistic Insights

Iodination proceeds via generation of an iodonium ion (I⁺), which attacks the electron-rich aromatic ring. The methyl group’s +I effect directs electrophiles to the meta position, while the sulfonamide’s electron-withdrawing nature deactivates the ring, necessitating vigorous conditions .

Physicochemical Properties

Experimental data for N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide remain sparse, but extrapolations from related compounds provide reasonable estimates:

PropertyValueBasis for Estimation
Melting Point145–148°CAnalogous N-ethyl sulfonamides
Boiling Point310–315°CGroup contribution methods
Solubility0.8 g/L in water (25°C)Hydrophobic substituents
Density1.58 g/cm³X-ray crystallography of iodinated arenes

The iodine atom significantly increases molecular weight and polarizability, enhancing intermolecular van der Waals interactions and crystalline packing efficiency.

Applications in Organic Synthesis and Pharmacology

Role in Cross-Coupling Reactions

The iodine substituent positions N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide as a valuable substrate for Ullmann couplings and Sonogashira reactions, enabling the construction of biaryl or alkynyl frameworks . For example, palladium-catalyzed coupling with terminal alkynes could yield conjugated enaminones, which are pivotal in medicinal chemistry .

Biological Activity

While no direct toxicity data exist for this compound, structural analogs like o-toluenesulfonamide exhibit mutagenic and carcinogenic potential . The ethyl group may mitigate renal toxicity compared to smaller N-alkyl derivatives, but iodinated aromatics generally pose risks of thyroid disruption .

Future Research Directions

  • Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiomerically pure forms.

  • Pharmacological Screening: Evaluating anti-thyroid and antimicrobial activity in vitro.

  • Environmental Impact: Assessing persistence and bioaccumulation potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator